Diethyl[4-(benzyloxy)phenyl]phosphonate (CAS 157187-13-8): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Diethyl[4-(benzyloxy)phenyl]phosphonate (CAS 157187-13-8): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary & Core Rationale
Organophosphorus compounds are indispensable in modern medicinal chemistry, serving as bioisosteres for phosphates, transition-state analogs in enzyme inhibition, and key intermediates in complex organic synthesis. Diethyl [4-(benzyloxy)phenyl]phosphonate (CAS No. 157187-13-8) represents a highly versatile, bifunctional building block. It is characterized by a para-benzyloxy substituted aryl ring and a diethyl phosphonate ester moiety.
The strategic value of this molecule lies in its dual-protection scheme: the benzyloxy group serves as a robust yet catalytically cleavable protecting group for phenolic hydroxyls, while the diethyl phosphonate acts as a lipophilic, prodrug-like masked phosphonic acid. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic applications in drug development.
Chemical Identity & Structural Parameters
Accurate structural identification is the first step in utilizing this compound for downstream synthesis or biological evaluation.
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IUPAC Name: Diethyl [4-(phenylmethoxy)phenyl]phosphonate
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Synonyms: Diethyl 4-(benzyloxy)phenylphosphonate; 1-diethoxyphosphoryl-4-phenylmethoxybenzene
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CAS Registry Number: 157187-13-8[1]
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Molecular Formula: C₁₇H₂₁O₄P
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Molecular Weight: 320.32 g/mol
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Canonical SMILES: CCOP(=O)(OCC)C1=CC=C(C=C1)OCC2=CC=CC=C2
Physicochemical Properties
The physicochemical profile of a compound dictates its handling, purification, and pharmacokinetic potential. Table 1 summarizes the critical quantitative data for diethyl [4-(benzyloxy)phenyl]phosphonate[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 320.32 g/mol | Falls well within Lipinski's Rule of 5, making it an optimal starting scaffold for small-molecule drug design. |
| LogP (Predicted) | ~3.5 | Indicates moderate lipophilicity. The diethyl ester masks the highly polar phosphonic acid, significantly enhancing cellular membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors in the esterified form prevents excessive hydration, enhancing oral bioavailability as a prodrug. |
| Hydrogen Bond Acceptors | 4 | The phosphoryl oxygen (P=O) and ether oxygens allow for critical, directional interactions with target binding pockets once inside the active site. |
| Topological Polar Surface Area | 54.6 Ų | Highly favorable for passive membrane permeation; falls within the < 90 Ų threshold, suggesting potential blood-brain barrier (BBB) penetration if required. |
| Physical State | Viscous liquid to low-melting solid | Typical of heavier dialkyl arylphosphonates. Necessitates careful handling during purification (e.g., high-vacuum distillation or chromatography). |
Synthetic Methodologies: The Hirao Cross-Coupling Reaction
The most efficient, scalable, and atom-economical route to synthesize diethyl [4-(benzyloxy)phenyl]phosphonate is via the palladium-catalyzed Hirao cross-coupling reaction[3]. This methodology couples 1-(benzyloxy)-4-bromobenzene with diethyl phosphite.
Mechanistic Causality
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Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred. It provides a stable, coordinatively unsaturated Pd(0) source essential for the initial oxidative addition into the strong aryl C-Br bond.
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Base Selection: Triethylamine (Et₃N) is utilized to deprotonate the diethyl phosphite. This shifts the tautomeric equilibrium from the inactive pentavalent phosphonate ( PV ) to the active trivalent phosphite nucleophile ( PIII ), which is required for ligand exchange at the palladium center.
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Solvent & Temperature: Toluene is selected over lower-boiling solvents (like THF) because the reductive elimination step—forming the crucial C-P bond—has a high activation energy barrier and requires sustained heating (~100 °C).
Caption: Catalytic cycle of the Hirao cross-coupling reaction for C-P bond formation.
Experimental Protocol: Self-Validating System for Synthesis
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to monitor reaction progress and confirm intermediate formation without relying solely on end-point analysis.
Step 1: Reagent Preparation & Degassing
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Action: Dissolve 1-(benzyloxy)-4-bromobenzene (1.0 equiv, 10 mmol) in 30 mL of anhydrous toluene in a flame-dried Schlenk flask. Sparge the solution with inert argon gas for 15 minutes.
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Rationale: Pd(0) catalysts are highly sensitive to atmospheric oxygen. Degassing prevents premature catalyst deactivation and the formation of inactive "palladium black."
Step 2: Catalyst & Nucleophile Addition
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Action: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%), diethyl phosphite (1.2 equiv, 12 mmol), and anhydrous Et₃N (1.5 equiv, 15 mmol) under a positive argon stream.
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Validation Checkpoint: Upon addition and slight warming, the solution should transition from a pale yellow to a deeper, homogeneous golden hue, indicating the successful formation of the active Pd-substrate complex.
Step 3: Thermal Activation
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Action: Heat the reaction mixture to 90–100 °C for 12–16 hours under an argon atmosphere.
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Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the starting bromide (higher Rf ) and the appearance of a highly UV-active, more polar spot (lower Rf ) confirms conversion.
Step 4: Quenching and Purification
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Action: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 30 mL) to neutralize the amine base and remove unreacted phosphite. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash column chromatography.
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Validation Checkpoint: Perform a crude ³¹P NMR scan prior to chromatography. A singular, sharp peak around δ +18 to +20 ppm strongly indicates the successful formation of the dialkyl arylphosphonate, validating the synthesis before committing to time-intensive purification.
Analytical Characterization
Confirming the identity of CAS 157187-13-8 requires multi-nuclear NMR and mass spectrometry[4].
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¹H NMR (CDCl₃, 400 MHz): Expect a triplet for the methyl groups (~1.3 ppm, 6H), a complex multiplet/quintet for the methylene protons of the ethyl groups (~4.1 ppm, 4H) due to coupling with both adjacent protons and the phosphorus atom ( 3JHP ), a sharp singlet for the benzylic CH₂ (~5.1 ppm, 2H), and complex aromatic signals (6.9 - 7.8 ppm, 9H). The aromatic protons ortho to the phosphorus will exhibit a large scalar coupling constant ( JHP≈13−15 Hz).
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³¹P NMR (CDCl₃, 162 MHz): A distinct singlet around +18.0 to +20.0 ppm, which is the definitive hallmark of a dialkyl arylphosphonate.
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LC-MS (ESI+): m/z [M+H]+ calculated for C₁₇H₂₂O₄P: 321.12; observed: ~321.1.
Applications in Drug Discovery & Material Science
Aryl phosphonates are critical in the development of enzyme inhibitors, particularly targeting enzymes that process phosphate-containing substrates (e.g., protein tyrosine phosphatases, squalene synthase).
The diethyl ester moiety of diethyl [4-(benzyloxy)phenyl]phosphonate acts as a lipophilic prodrug. Free phosphonic acids are highly polar and negatively charged at physiological pH, rendering them incapable of crossing lipid bilayers. By masking the acid as a diethyl ester, the molecule readily permeates the cell membrane. Once inside the intracellular environment, it undergoes sequential enzymatic hydrolysis by carboxylesterases and phosphodiesterases to release the active, target-binding phosphonic acid. Furthermore, the benzyloxy group can be subjected to selective hydrogenolysis (Pd/C, H₂) to yield the free phenol, which can serve as a critical hydrogen bond donor in the target's active site.
Caption: Intracellular metabolic activation pathway of phosphonate ester prodrugs.
References
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National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11091524, Diethyl[4-(benzyloxy)phenyl]phosphonate. Retrieved from [Link]
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Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). Palladium-catalyzed new carbon-phosphorus bond formation. Bulletin of the Chemical Society of Japan, 54(8), 2369-2373. Retrieved from[Link]
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Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Retrieved from[Link]
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- 3. Diethyl [4-(benzyloxy)phenyl]phosphonate | C17H21O4P | CID 71351034 - PubChem [pubchem.ncbi.nlm.nih.gov]
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